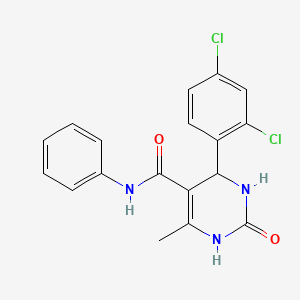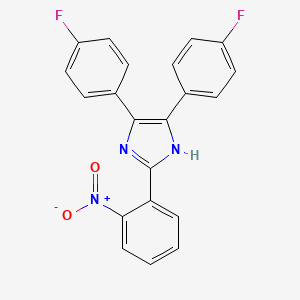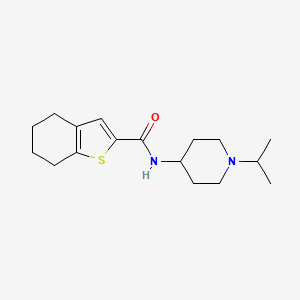![molecular formula C22H26N2O4 B5141385 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one](/img/structure/B5141385.png)
2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one typically involves multi-step organic reactions. One common approach is to start with the appropriate isoquinoline derivative and introduce the morpholine-4-carbonyl group through a series of substitution reactions. The prop-2-enyl group can be added via alkylation reactions, and the hydroxyl group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups or to saturate double bonds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond in the prop-2-enyl group may yield a saturated alkyl chain.
科学的研究の応用
2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for developing new drugs.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives with different substituents, such as:
- 2-hydroxy-5,5-dimethyl-1-(piperidine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one
- 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-ethyl-6H-pyrrolo[2,1-a]isoquinolin-3-one
Uniqueness
What sets 2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
特性
IUPAC Name |
2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-9-22(27)17(19(25)23-10-12-28-13-11-23)18-16-8-6-5-7-15(16)14-21(2,3)24(18)20(22)26/h4-8,27H,1,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZFHUGYJFXSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C(C(C(=O)N31)(CC=C)O)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)
![Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B5141311.png)
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-[3-(furan-2-yl)phenyl]methanone](/img/structure/B5141317.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide](/img/structure/B5141330.png)

![Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![N-BENZYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5141355.png)

![(5E)-1-(4-bromophenyl)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5141379.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide](/img/structure/B5141383.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B5141388.png)
